1-(4-Methoxybenzoyl)piperazine trifluoroacetate
Description
1-(4-Methoxybenzoyl)piperazine trifluoroacetate is a piperazine derivative characterized by a methoxy-substituted benzoyl group at the 1-position of the piperazine ring and a trifluoroacetate counterion. This compound is synthesized via nucleophilic substitution or reductive alkylation methods. For example, analogous compounds like 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride (5c) are prepared by reacting 1-(4-chlorobenzhydryl)piperazine with 4-methoxybenzoyl chloride in dichloromethane, followed by salt formation using trifluoroacetic acid . The trifluoroacetate counterion enhances solubility in polar organic solvents, making it advantageous for pharmaceutical applications such as drug formulation and biochemical assays .
Properties
IUPAC Name |
(4-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFUAGZYFLFUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate typically involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Base: Triethylamine or similar base to neutralize the hydrochloric acid formed during the reaction.
Temperature: Room temperature to slightly elevated temperatures to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzoyl)piperazine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide are commonly used.
Major Products: Depending on the reaction, products can include 4-methoxybenzoic acid, 4-methoxybenzyl alcohol, and various substituted piperazines.
Scientific Research Applications
1-(4-Methoxybenzoyl)piperazine trifluoroacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, while the methoxybenzoyl group can enhance binding affinity and specificity. The trifluoroacetate counterion may also play a role in stabilizing the compound and facilitating its solubility in various solvents .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The methoxy group in 1-(4-methoxybenzoyl)piperazine trifluoroacetate can be replaced with halogens or other electron-withdrawing/donating groups, altering physicochemical and pharmacological properties:
Key Findings :
Piperazine Core Modifications
Variations in the piperazine scaffold include alkylation or substitution with heterocycles:
Key Findings :
- Benzyl or arylalkyl groups (e.g., 4-fluorobenzyl) improve selectivity for serotonin receptors, as seen in 5-HT₁A agonists .
- Hydrophilic groups (e.g., hydroxyl, amino) enhance water solubility but may reduce membrane permeability .
Pharmacological and Functional Comparisons
Cytotoxicity in Cancer Cells
1-(4-Methoxybenzoyl)piperazine derivatives exhibit moderate to potent cytotoxicity, depending on substituents:
| Compound (Hydrochloride Salt) | IC₅₀ (µM) | Target Cancer Cell Line |
|---|---|---|
| 1-(4-Chlorobenzoyl)piperazine | 8.2 | HeLa (cervical cancer) |
| 1-(4-Fluorobenzoyl)piperazine | 12.5 | MCF-7 (breast cancer) |
| 1-(4-Methoxybenzoyl)piperazine | 15.8 | A549 (lung cancer) |
Mechanistic Insight :
Chlorine and fluorine substituents increase electrophilicity, enhancing interactions with cellular nucleophiles like glutathione or DNA, whereas methoxy groups may act via ROS generation .
Serotonin Receptor Affinity
Piperazine derivatives with fluorinated aryl groups show subtype-specific receptor interactions:
| Compound | 5-HT Receptor Subtype | Activity | EC₅₀/IC₅₀ (nM) |
|---|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine | 5-HT₁B | Agonist | 120 ± 15 |
| 1-(4-Fluorobenzyl)piperazine TFA | 5-HT₁A | Partial agonist | 85 ± 10 |
| 1-(2-Methoxyphenyl)piperazine | 5-HT₂A | Antagonist | 450 ± 50 |
Structural Relevance :
- Fluorine atoms improve binding affinity via hydrophobic interactions and reduced metabolic degradation .
- Methoxy groups at the 4-position reduce steric hindrance, enabling deeper penetration into receptor pockets .
Counterion Effects: Trifluoroacetate vs. Hydrochloride
The choice of counterion significantly impacts solubility, stability, and bioavailability:
| Property | Trifluoroacetate Salt | Hydrochloride Salt |
|---|---|---|
| Solubility in DMSO | >50 mg/mL | 20–30 mg/mL |
| pH Stability | Stable in acidic conditions | Degrades above pH 7.5 |
| Crystallinity | Amorphous | Crystalline |
| Bioavailability (rat) | 75% | 60% |
Practical Implications : Trifluoroacetate salts are preferred for in vitro assays due to superior solubility, while hydrochloride salts are cost-effective for bulk synthesis .
Biological Activity
1-(4-Methoxybenzoyl)piperazine trifluoroacetate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 4-methoxybenzoyl group and a trifluoroacetate moiety. The trifluoroacetate group enhances the compound's solubility and bioavailability, which are critical factors in drug design.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing signaling pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In cell line studies, it demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer types. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of several piperazine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| This compound | 30 | Escherichia coli |
Study on Anticancer Activity
In another investigation focusing on its anticancer effects, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent antiproliferative effects. Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to untreated controls .
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 15 | 45 |
| Control | - | 5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Methoxybenzoyl)piperazine trifluoroacetate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via acylation of piperazine derivatives using 4-methoxybenzoyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIEA). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) and monitoring progress via TLC (ethyl acetate/hexane systems). Post-reaction, trifluoroacetic acid (TFA) is introduced to form the trifluoroacetate salt. Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) or crystallization improves yield (≥90%) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Use desiccants (silica gel) in storage containers. For handling, wear nitrile gloves and safety goggles to avoid skin/eye irritation. Work in a fume hood to prevent inhalation of TFA vapors, which are corrosive .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : and NMR (CDCl/DMSO-d) confirm substituent positions (e.g., methoxybenzoyl proton signals at δ 7.3–7.5 ppm and piperazine methylene at δ 3.5–3.8 ppm) .
- LCMS : Electrospray ionization (ESI) detects [M+H] at m/z 363.2 (base peak) with purity ≥98% .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) validates purity; retention time ~8.2 min .
Advanced Research Questions
Q. How can researchers design experiments to assess the metabolic stability of 1-(4-Methoxybenzoyl)piperazine derivatives in preclinical models?
- Methodological Answer :
- In vitro assays : Incubate derivatives with liver microsomes (human/rat) at 37°C. Monitor parent compound depletion via LCMS over 60 min. Calculate half-life () using first-order kinetics.
- Structural modifications : Replace the methoxy group with electron-withdrawing groups (e.g., fluoro) to reduce CYP450-mediated oxidation, as seen in analogs like 1-(4-fluorobenzyl)piperazine .
Q. What strategies can mitigate discrepancies in biological activity data between different batches of this compound?
- Methodological Answer :
- Batch standardization : Use validated reference standards (e.g., USP-grade) for calibration .
- Impurity profiling : Conduct GC-MS to detect residual solvents (DMF, DCM) or unreacted 4-methoxybenzoyl chloride. Adjust recrystallization steps (e.g., EtO wash) to remove byproducts .
- Biological replicates : Test ≥3 independent batches in triplicate to account for variability in cell-based assays .
Q. In molecular docking studies, how does the trifluoroacetate counterion influence the binding affinity of 1-(4-Methoxybenzoyl)piperazine to target proteins?
- Methodological Answer :
- Counterion removal : Perform docking with the freebase form (neutral piperazine) to isolate ligand-protein interactions. Compare with the trifluoroacetate salt using molecular dynamics (MD) simulations.
- Solvent effects : The TFA counterion enhances aqueous solubility but may sterically hinder binding. Use Poisson-Boltzmann surface area (PBSA) calculations to quantify electrostatic contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
